N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrido[1,2-a]pyrimidin derivatives typically involves several key steps, including the formation of the pyrimidine ring, introduction of the biphenyl group, and the final carboxamide functionality. Various methods have been developed to optimize the synthesis, such as using different catalysts or starting materials to improve yield and purity. For instance, the synthesis of related compounds like MGCD0103 demonstrates complex multi-step processes that can offer insights into potential pathways for synthesizing the compound of interest (Zhou et al., 2008).
Scientific Research Applications
Anticancer Applications
The compound and its derivatives have been extensively studied for their anticancer properties. For instance, derivatives synthesized to target specific biological pathways have shown significant antitumor activity, indicating their promise as anticancer drugs. These compounds selectively inhibit histone deacetylases (HDACs), crucial for cancer cell proliferation, and induce apoptosis in cancer cells, showcasing their potential in cancer therapy (Zhou et al., 2008).
Enzyme Inhibition
Research has also focused on the enzyme inhibition capabilities of this compound, particularly targeting the Met kinase superfamily. These inhibitors show selective inhibition, which is critical for the development of therapeutic agents with fewer side effects. The optimization of enzyme potency and selectivity, alongside improvements in aqueous solubility, positions these compounds as viable candidates for clinical trials (Schroeder et al., 2009).
DNA Interactions
Studies have explored the DNA cleavage abilities of certain derivatives, with implications for their use as anticancer agents. By efficiently blocking the formation of blood vessels in vivo and exhibiting significant DNA cleavage activities, these compounds reveal a dual mechanism of action against cancer, combining anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Structural Modifications for Enhanced Activity
Efforts to modify the structural framework of this compound have led to the development of derivatives with improved biological activities and reduced metabolism by enzymes like aldehyde oxidase (AO). These modifications are aimed at enhancing oral bioavailability and overall therapeutic efficacy, further underscoring the compound's versatility in drug development (Linton et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 virus . Specifically, the compound interacts with the integrase (IN) enzyme, which is essential for retroviral replication .
Mode of Action
The compound binds into the active site of the IN enzyme . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the IN enzyme, thereby preventing the replication of the HIV-1 virus .
Biochemical Pathways
The compound affects the life cycle of the HIV-1 virus, which consists of viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the IN enzyme, the compound disrupts the integration step, which is crucial for the virus to replicate within the host cell .
Result of Action
The compound displays moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures . Some of the synthesized compounds exhibited inhibition rates of 51% and 48% at a concentration of 100 μM . This indicates that the compound can effectively inhibit the replication of the HIV-1 virus in vitro.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound was synthesized and evaluated for its in vitro anti-HIV-1 activity in an aqueous medium at 65°C under ultrasonication This suggests that the compound’s activity could be affected by factors such as temperature, solvent, and mechanical agitation
properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-20(22(27)25-14-6-5-9-19(25)23-15)24-21(26)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGSRBGWMZVKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.